

# SC144: A Potent gp130 Inhibitor with Broad-Spectrum Anticancer Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SC144

Cat. No.: B2953520

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**SC144** is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.<sup>[1][2][3]</sup> Dysregulation of the gp130/STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, drug resistance, and immune evasion.<sup>[2]</sup> **SC144** has demonstrated significant preclinical anticancer activity across a wide range of cancer cell lines, including those resistant to conventional chemotherapies.<sup>[4][5][6]</sup> This technical guide provides a comprehensive overview of the biological activity of **SC144** in cancer cells, detailing its mechanism of action, summarizing its cytotoxic effects, and outlining key experimental protocols.

## Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis

**SC144** exerts its anticancer effects by directly binding to gp130.<sup>[5]</sup> This interaction induces a conformational change in the gp130 receptor, leading to its phosphorylation at Serine 782 (S782) and subsequent deglycosylation.<sup>[1][7][8]</sup> These modifications result in the abrogation of STAT3 phosphorylation (at Tyrosine 705) and its subsequent nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.<sup>[1][7][9]</sup>

The specificity of **SC144** for the gp130-mediated signaling pathway has been demonstrated by its ability to selectively inhibit the downstream signaling induced by gp130 ligands, such as IL-6 and leukemia inhibitory factor (LIF), without affecting signaling activated by non-gp130 cytokines like IFN- $\gamma$ , SDF-1 $\alpha$ , and PDGF.[\[2\]](#)[\[7\]](#)[\[10\]](#)

The key molecular events in the mechanism of action of **SC144** are depicted in the following signaling pathway diagram:

[Click to download full resolution via product page](#)**Figure 1: SC144 Mechanism of Action**

# Biological Activity in Cancer Cell Lines: A Quantitative Overview

**SC144** has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines, with IC<sub>50</sub> values typically in the sub-micromolar to low micromolar range.<sup>[5][11]</sup> The tables below summarize the reported IC<sub>50</sub> values for **SC144** in various cancer cell lines.

Table 1: Cytotoxicity of **SC144** in Ovarian Cancer Cell Lines

| Cell Line                                           | IC <sub>50</sub> (μM) | Reference |
|-----------------------------------------------------|-----------------------|-----------|
| OVCAR-3                                             | 0.95                  | [1]       |
| OVCAR-5                                             | 0.49                  | [1]       |
| OVCAR-8                                             | 0.72                  | [1]       |
| HEY (Cisplatin-resistant)                           | 0.88                  | [1]       |
| NCI/ADR-RES (Paclitaxel- and Doxorubicin-resistant) | 0.43                  | [1][8]    |

Table 2: Cytotoxicity of **SC144** in Other Cancer Cell Lines

| Cell Line                     | Cancer Type     | IC <sub>50</sub> (μM) | Reference |
|-------------------------------|-----------------|-----------------------|-----------|
| HCT-116 (p53 <sup>+/+</sup> ) | Colon Cancer    | 0.6                   | [1]       |
| HCT-116 (p53 <sup>-/-</sup> ) | Colon Cancer    | 0.9                   | [1]       |
| HT-29                         | Colon Cancer    | 0.9                   | [1]       |
| LNCaP                         | Prostate Cancer | 0.4                   | [1][10]   |
| MDA-MB-435                    | Breast Cancer   | 4.0                   | [1][5]    |
| MCF-7                         | Breast Cancer   | 1.7                   | [11]      |
| MDA-MB-468                    | Breast Cancer   | 0.7                   | [11]      |

# Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **SC144**.

## Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.



[Click to download full resolution via product page](#)

**Figure 2:** MTT Assay Workflow

Protocol:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Drug Treatment: Treat the cells with a serial dilution of **SC144** (e.g., 0.01 to 100  $\mu$ M) for 72 hours.<sup>[1][10]</sup> Include a vehicle control (DMSO).
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

## Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

- Cell Treatment: Treat cells (e.g., OVCAR-8, Caov-3) with **SC144** (e.g., 2  $\mu$ M) for a specified time (e.g., 72 hours).[\[7\]](#)[\[12\]](#)
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.[\[12\]](#)

## Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins.



[Click to download full resolution via product page](#)

**Figure 3: Western Blot Workflow**

Protocol:

- Cell Treatment and Lysis: Treat cells with **SC144** (e.g., 0.5-2  $\mu$ M) for various time points (e.g., 0-6 hours).<sup>[1]</sup> Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-gp130 (S782), anti-phospho-STAT3 (Y705), anti-STAT3, anti-Akt) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Conclusion

**SC144** is a promising preclinical anticancer agent with a well-defined mechanism of action targeting the gp130/STAT3 signaling pathway. Its potent and broad-spectrum cytotoxicity, including in drug-resistant cancer cell lines, highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of **SC144** as a novel cancer therapeutic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]

- 4. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SC144: A Potent gp130 Inhibitor with Broad-Spectrum Anticancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2953520#sc144-biological-activity-in-cancer-cell-lines>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)